

# An In-Depth Technical Guide to 3-[(4-Chlorobenzyl)oxy]benzaldehyde

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## Compound of Interest

**Compound Name:** 3-[(4-Chlorobenzyl)oxy]benzaldehyde

**CAS No.:** 24550-39-8

**Cat. No.:** B1583950

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## Introduction

**3-[(4-Chlorobenzyl)oxy]benzaldehyde**, a substituted aromatic aldehyde, is a versatile intermediate in organic synthesis with significant potential in the field of drug discovery and development. Its structure, featuring a reactive aldehyde group and a stable benzyloxy ether linkage, makes it a valuable scaffold for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a building block for novel therapeutic agents.

## Chemical Identity and Properties

CAS Number: 24550-39-8[1][2]

IUPAC Name: 3-[(4-Chlorophenyl)methoxy]benzaldehyde[1][2]

Molecular Formula: C<sub>14</sub>H<sub>11</sub>ClO<sub>2</sub>[1]

Molecular Weight: 246.69 g/mol [1][3]

Appearance: White solid[1]

This compound belongs to the family of benzyloxybenzaldehydes, which are noted for their utility as precursors in the synthesis of bioactive compounds. The presence of a chlorine atom on the benzyl ring can influence the molecule's electronic properties and metabolic stability, making it an interesting moiety for medicinal chemistry exploration.

Property	Value	Source
CAS Number	24550-39-8	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO <sub>2</sub>	[1]
Molecular Weight	246.69 g/mol	[1][3]
Appearance	White Solid	[1]
Boiling Point	386.7°C at 760 mmHg	[1]
Density	1.247 g/cm <sup>3</sup>	[1]
Flash Point	161°C	[1]

## Synthesis of 3-[(4-Chlorobenzyl)oxy]benzaldehyde

The most common and efficient method for the synthesis of **3-[(4-Chlorobenzyl)oxy]benzaldehyde** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzaldehyde attacks the benzylic carbon of 4-chlorobenzyl chloride.

### Reaction Scheme

Caption: Williamson Ether Synthesis of the target compound.

### Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous benzyloxybenzaldehyde compounds.[4][5]

Materials:

- 3-Hydroxybenzaldehyde

- 4-Chlorobenzyl chloride
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone or N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.
- Addition of Reagents: To the solution, add anhydrous potassium carbonate (1.5-2.0 eq) followed by 4-chlorobenzyl chloride (1.05 eq). The potassium carbonate acts as a base to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming the nucleophilic phenoxide in situ.

- **Reaction:** Heat the mixture to reflux (for acetone) or around 60-80°C (for DMF) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If acetone is used, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure. If DMF is used, pour the reaction mixture into water and extract with ethyl acetate.
- **Extraction:** Wash the organic layer with water and then with brine. This removes any remaining DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield **3-[(4-Chlorobenzyl)oxy]benzaldehyde** as a white solid.

## Chemical Reactivity and Spectroscopic Analysis

The chemical reactivity of **3-[(4-Chlorobenzyl)oxy]benzaldehyde** is dominated by the aldehyde functional group.

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-[(4-chlorobenzyl)oxy]benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO<sub>4</sub>) or Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).
- **Reduction:** The aldehyde can be reduced to the corresponding alcohol, {3-[(4-chlorobenzyl)oxy]phenyl}methanol, using reducing agents like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>).<sup>[4]</sup>
- **Reductive Amination:** The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding amines.
- **Condensation Reactions:** The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes or the Henry reaction with nitroalkanes.

### Spectroscopic Analysis (Predicted):

- $^1\text{H}$  NMR: Expected signals would include a singlet for the aldehyde proton (~9.9-10.0 ppm), aromatic protons in the range of 7.0-7.8 ppm, and a singlet for the benzylic methylene protons (-O-CH<sub>2</sub>-) around 5.1 ppm.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the aldehyde would appear around 192 ppm. Aromatic carbons would be in the 110-160 ppm range, and the benzylic carbon would be around 70 ppm.
- IR Spectroscopy: A strong C=O stretching band for the aldehyde is expected around 1700 cm<sup>-1</sup>. C-O stretching bands for the ether linkage would be observed around 1250 and 1050 cm<sup>-1</sup>.[\[6\]](#)[\[7\]](#)
- Mass Spectrometry: The molecular ion peak [M]<sup>+</sup> would be observed at m/z 246, with a characteristic [M+2]<sup>+</sup> peak at m/z 248 (approximately one-third the intensity of the M<sup>+</sup> peak) due to the presence of the <sup>37</sup>Cl isotope.

## Applications in Drug Discovery

Substituted benzyloxybenzaldehydes are valuable building blocks in medicinal chemistry. The aldehyde group provides a handle for introducing various pharmacophores, while the benzyloxy moiety can be tailored to optimize binding to biological targets.

## Precursor for Bioactive Molecules

Derivatives of benzyloxybenzaldehyde have shown promise in several therapeutic areas:

- Anticancer Agents: Benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells. [\[8\]](#) Inhibition of ALDH can lead to the sensitization of cancer cells to chemotherapy.
- Antiviral and Antifungal Agents: The flavonoid scaffold, which can be synthesized from chalcones derived from hydroxybenzaldehydes, has been shown to possess broad-spectrum antiviral and antifungal activities.[\[9\]](#)

- **Neurological Disorders:** The core structure is present in compounds designed to treat neurodegenerative diseases. For instance, safinamide, an anti-Parkinson's agent, is a related compound.<sup>[10]</sup>

## Role in Lead Optimization

The **3-[(4-Chlorobenzyl)oxy]benzaldehyde** scaffold allows for systematic modification to explore structure-activity relationships (SAR). The chlorine substituent can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.

Caption: Synthetic pathways from the title compound.

## Safety and Handling

No specific toxicity data is available for **3-[(4-Chlorobenzyl)oxy]benzaldehyde**. However, based on the safety profiles of related aromatic aldehydes, the following precautions should be observed:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- **First Aid:**
  - **Skin Contact:** Wash the affected area thoroughly with soap and water.
  - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes.
  - **Inhalation:** Move to fresh air.
  - **Ingestion:** Do not induce vomiting. Seek medical attention.

## Conclusion

**3-[(4-Chlorobenzyl)oxy]benzaldehyde** is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its aldehyde group make it an important building block for the creation of diverse and complex molecules. For researchers in drug discovery, this compound offers a scaffold that can be readily functionalized to develop novel therapeutic agents targeting a range of diseases. As with all chemicals, it should be handled with appropriate safety precautions in a laboratory setting.

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